molecular formula C15H19N3O2S B6762130 5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide

5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide

Cat. No.: B6762130
M. Wt: 305.4 g/mol
InChI Key: CHWILGYBUNSTCH-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophen-2-ylmethyl group: This step might involve a nucleophilic substitution reaction where a thiophen-2-ylmethyl halide reacts with a pyrazine derivative.

    Addition of the propan-2-yl group: This can be done through alkylation reactions using suitable alkylating agents.

    Oxidation and carboxamide formation: The final steps might involve oxidation reactions to introduce the oxo group and amidation reactions to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide: Lacks the thiophen-2-ylmethyl and propan-2-yl groups.

    2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide: Lacks the 5,6-dimethyl groups.

Uniqueness

5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide is unique due to the presence of both the thiophen-2-ylmethyl and propan-2-yl groups, which can significantly influence its chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9(2)18(8-12-6-5-7-21-12)15(20)13-14(19)17-11(4)10(3)16-13/h5-7,9H,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWILGYBUNSTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(=O)N(CC2=CC=CS2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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